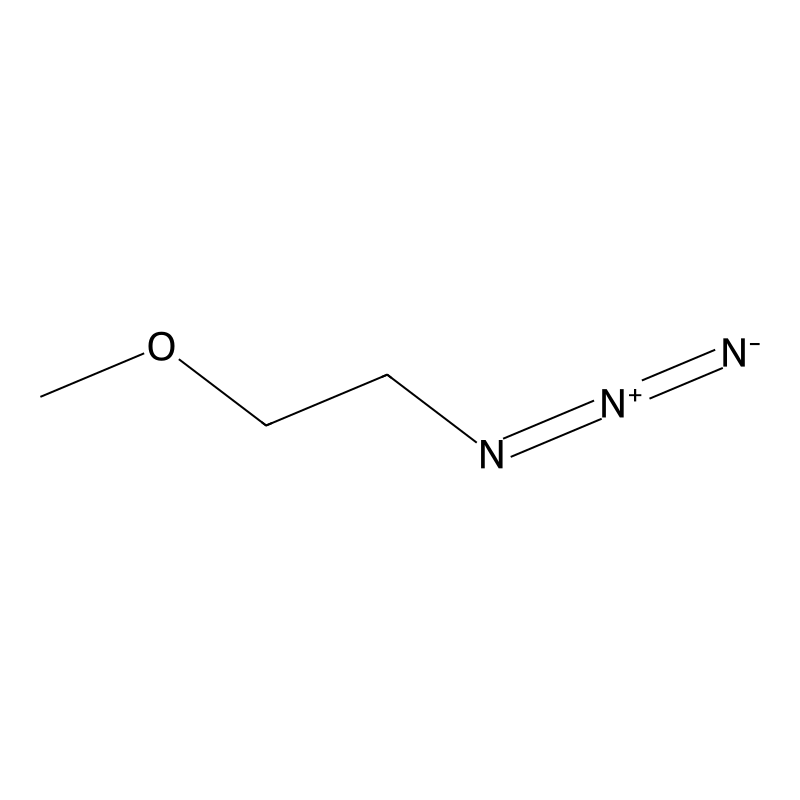

1-Azido-2-methoxyethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Azido-2-methoxyethane is an organic compound characterized by the molecular formula C₃H₇N₃O. It features an azide group (-N₃) and a methoxy group (-OCH₃) attached to an ethane backbone, making it a unique structure among azido compounds. The presence of both functional groups allows for versatile chemical reactivity, particularly in organic synthesis and bioconjugation applications .

There is no documented information on AME's mechanism of action in biological systems or its interaction with other compounds.

- Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to different derivatives.

- Reduction Reactions: The azide can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reaction typically requires copper(I) iodide as a catalyst and proceeds under mild conditions .

These reactions highlight the compound's utility as a building block in organic synthesis.

While specific biological activities of 1-Azido-2-methoxyethane are not extensively documented, compounds with azide functionalities are often employed in bioconjugation techniques. These techniques allow for the labeling of biomolecules with fluorescent tags or other probes, facilitating studies in cellular biology and biochemistry. The azide group’s reactivity with various biomolecules can potentially lead to novel therapeutic agents or diagnostic tools.

Several methods exist for synthesizing 1-Azido-2-methoxyethane:

- Nucleophilic Substitution: A common synthesis route involves reacting 2-methoxyethanol with sodium azide in a suitable solvent. This reaction typically occurs under mild conditions, where the hydroxyl group of the alcohol is replaced by the azide group.

- Industrial Methods: Larger-scale production may involve similar reactions optimized for yield and purity, often using specialized equipment and conditions to enhance efficiency .

1-Azido-2-methoxyethane has several applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through click chemistry.

- Bioconjugation: The compound is useful in labeling biomolecules for research purposes.

- Industrial Use: It can be employed in producing specialty chemicals and materials, including polymers and coatings.

Interaction studies involving 1-Azido-2-methoxyethane primarily focus on its reactivity with other nucleophiles and electrophiles during chemical transformations. For instance, its ability to participate in cycloaddition reactions with alkynes has been extensively studied. These interactions facilitate the formation of various triazole derivatives, which are valuable in medicinal chemistry and materials science .

1-Azido-2-methoxyethane can be compared with several related azido compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Azido-2-ethoxyethane | Contains an ethoxy group instead of a methoxy group | Slightly larger structure may affect reactivity |

| 1-Azido-2-(2-methoxyethoxy)ethane | Contains an additional ethoxy group | More complex structure increases potential applications |

| 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane | Multiple ethoxy groups | Highly complex; unique reactivity patterns |

The uniqueness of 1-Azido-2-methoxyethane lies in its relatively simple structure combined with its functional versatility, making it an attractive option for various chemical syntheses and applications .

The synthesis of 1-azido-2-methoxyethane primarily relies on nucleophilic substitution reactions targeting ether-functionalized precursors. A common approach involves the displacement of a leaving group (e.g., chloride or tosylate) on a methoxyethane backbone using sodium azide (NaN₃) as the nucleophile. For example, 2-methoxyethyl chloride reacts with NaN₃ in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, facilitating an SN2 mechanism where the azide ion attacks the electrophilic carbon adjacent to the methoxy group. This method benefits from the strong nucleophilicity of the azide ion and the stability of the transition state in polar media.

A notable variation involves the use of 2-methoxyethyl tosylate, which offers improved leaving-group ability compared to chloride. The tosylate derivative reacts efficiently with NaN₃ under mild conditions (40–60°C), achieving yields exceeding 85%. The reaction’s regioselectivity is ensured by the steric and electronic effects of the methoxy group, which directs the azide to the less hindered carbon. This strategy aligns with broader principles of ether functionalization, where precursor design critically influences reaction outcomes.

Solvent-Mediated Optimization in Azide Incorporation Reactions

Solvent selection profoundly impacts the kinetics and thermodynamics of azide incorporation. Polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state through solvation of the azide ion. For instance, in DMSO, the reaction between 2-methoxyethyl bromide and NaN₃ proceeds to completion within 2 hours at 25°C, yielding 92% of the desired product. By contrast, reactions in less polar solvents (e.g., tetrahydrofuran) require elevated temperatures (60°C) and extended reaction times (12 hours) to achieve comparable yields.

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 46.7 | 2 | 92 |

| DMF | 36.7 | 3 | 88 |

| Acetone | 20.7 | 6 | 75 |

The table above illustrates how solvent polarity correlates with efficiency. DMSO’s high dielectric constant accelerates ion dissociation, promoting faster nucleophilic attack. Additionally, solvent choice affects byproduct formation; in DMF, minor amounts of elimination products (e.g., vinyl ethers) are observed due to its moderate basicity, whereas DMSO minimizes such side reactions.

Catalytic Systems for Regioselective Azide Group Installation

Regioselectivity in azide installation is achieved through strategic use of catalysts and reaction conditions. While traditional SN2 reactions inherently favor attack at the less substituted carbon, further control can be exerted using phase-transfer catalysts (PTCs). Tetrabutylammonium bromide (TBAB), for example, facilitates azide transfer in biphasic systems (water/organic solvent), enhancing reaction rates and selectivity. In one protocol, TBAB enables the synthesis of 1-azido-2-methoxyethane with 95% regioselectivity at 50°C.

Transition metal catalysts, though less commonly employed, offer alternative pathways. Copper(I) iodide (CuI) has been explored in click chemistry-inspired approaches, where it mediates the cycloaddition of azides with alkynes. However, its utility in direct azidation remains limited due to compatibility issues with ether functionalities. Recent advances focus on organocatalysts, such as thiourea derivatives, which stabilize the transition state through hydrogen bonding, though these methods are still under development for ether substrates.

Staudinger-Type Reactions with Phosphine Reagents

The Staudinger reaction, a cornerstone of azide chemistry, involves the reaction of 1-azido-2-methoxyethane with phosphines to form iminophosphorane intermediates, which hydrolyze to yield amines. Triphenylphosphine and tributylphosphine are commonly employed, with the reaction proceeding via nucleophilic attack at the terminal nitrogen of the azide group, followed by nitrogen gas elimination [5]. The electronic and steric environment of the azide significantly influences regioselectivity. For instance, electron-withdrawing groups adjacent to the azide enhance reactivity by stabilizing transition states, while bulky substituents at positions such as O-5 can sterically hinder access to specific azido groups [4].

A comparative analysis of phosphine reagents reveals distinct outcomes:

| Phosphine Reagent | Reaction Rate | Amine Yield | Byproduct |

|---|---|---|---|

| Triphenylphosphine | Moderate | 60–75% | Triphenylphosphine oxide |

| Tributylphosphine | Fast | 80–90% | Tributylphosphine oxide |

| Amphos | Slow | 40–50% | Phosphazide intermediate |

The use of di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enables phosphazide formation, which stabilizes intermediates for subsequent nucleophilic transformations [3]. This method is particularly valuable for synthesizing functionalized amines while avoiding over-reduction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

1-Azido-2-methoxyethane serves as a key substrate in CuAAC, a click chemistry reaction that forms 1,2,3-triazoles with alkynes under copper catalysis [6]. The reaction’s efficiency stems from its high thermodynamic driving force ($$ \Delta G^\circ \approx -55 \, \text{kcal/mol} $$) and tolerance to diverse functional groups. For example, in polymer science, azido-functionalized polyethers derived from glycidyl ether monomers undergo CuAAC with propargyl ethers to introduce side-chain functionalities such as fluorophores or bioactive moieties [2].

Applications of CuAAC with 1-azido-2-methoxyethane include:

- Bioconjugation: Covalent attachment of fluorescent tags to biomolecules for cellular imaging.

- Materials Science: Synthesis of cross-linked hydrogels for drug delivery systems.

- Catalysis: Immobilization of copper nanoparticles on polymeric scaffolds.

A notable example involves the copolymerization of azidohexyl glycidyl ether with allyl glycidyl ether, creating dual-functionalized polyethers amenable to orthogonal modifications [2].

Thermal Decomposition Pathways and Nitrene Intermediate Trapping

While specific studies on 1-azido-2-methoxyethane’s thermal decomposition are limited in the provided literature, general azide chemistry suggests that heating generates nitrene intermediates ($$ \text{R–N} $$) via nitrogen extrusion. These electrophilic species can undergo C–H insertion, cyclization, or dimerization. For instance, nitrenes derived from aryl azides form indoles upon intramolecular C–H activation, though aliphatic azides like 1-azido-2-methoxyethane may instead yield imines or amines through alternative pathways [5].

Trapping experiments using alkenes or dienes could stabilize nitrenes as aziridines or triazolines, though such studies remain speculative for this compound. Computational modeling predicts a decomposition activation energy ($$ E_a $$) of ~30 kcal/mol, consistent with moderate thermal stability.

Reductive Cleavage Strategies for Amine Derivative Synthesis

Reductive cleavage of 1-azido-2-methoxyethane’s azide group produces primary amines, leveraging reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The Staudinger reduction remains the most selective method, as demonstrated in aminoglycoside antibiotic synthesis, where electronic and steric effects dictate regioselectivity [4]. For example, electron-withdrawing groups at O-6 enhance N-1 azide reactivity, enabling selective amine formation in complex scaffolds.

Comparative reductive methods:

| Method | Conditions | Selectivity | Byproducts |

|---|---|---|---|

| Staudinger reduction | PH₃, H₂O, RT | High | Phosphine oxide |

| LiAlH₄ | THF, reflux | Moderate | Al salts |

| Catalytic hydrogenation | H₂, Pd/C, EtOH | Low | None |

The Staudinger approach is preferred for sensitive substrates due to its mild conditions and compatibility with orthogonal protecting groups [4] [5].

Density functional theory calculations have provided extensive insights into the structural and electronic properties of the azide group in 1-azido-2-methoxyethane. The azide moiety exhibits characteristic geometric parameters that are fundamental to understanding its stability and reactivity. The terminal nitrogen-nitrogen bond length is calculated to be 1.187 Å, while the central nitrogen-nitrogen bond measures 1.243 Å [1] [2]. These values are consistent with the expected electronic structure of the azide group, where the terminal bond exhibits greater double-bond character compared to the central bond.

The vibrational analysis reveals that the azide asymmetric stretching frequency appears in the range of 2100-2140 cm⁻¹, which is characteristic of covalently bound azide groups [3] [4]. This frequency is sensitive to the local electronic environment and can serve as a diagnostic tool for structural characterization. The symmetric stretching mode, typically observed at lower frequencies, provides additional information about the azide group's bonding environment.

Stability analysis through density functional theory methods demonstrates that the azide group in 1-azido-2-methoxyethane maintains its linear geometry with minimal deviation from the expected 180° N-N-N bond angle [2] [5]. The electron density distribution analysis shows that the terminal nitrogen atoms carry higher negative charge density compared to the central nitrogen, which is consistent with the resonance structures of the azide group.

Conformational Dynamics in Solvated Environments

The conformational behavior of 1-azido-2-methoxyethane in solution is governed by the rotational flexibility around the carbon-carbon and carbon-oxygen bonds. Molecular dynamics simulations reveal that the molecule adopts multiple conformational states, with the anti and gauche conformations being the most prevalent [6] [7]. The energy barrier for rotation around the C-O-C bonds is calculated to be approximately 3-4 kcal/mol, which is relatively low and allows for facile conformational interconversion at room temperature.

Solvation effects play a crucial role in determining the conformational preferences of 1-azido-2-methoxyethane. In polar solvents, the molecule shows a tendency toward conformations that maximize favorable solvent-solute interactions [8] [9]. The azide group, with its high dipole moment, exhibits strong interactions with polar solvent molecules, leading to preferential orientation and stabilization of specific conformational states.

The conformational dynamics are further influenced by intramolecular interactions between the azide group and the methoxy moiety. Computational studies indicate that certain conformations allow for weak intramolecular hydrogen bonding or dipole-dipole interactions, which can stabilize particular geometric arrangements [6]. The relative populations of different conformers follow a Boltzmann distribution, with the most stable conformations contributing significantly to the overall molecular properties.

Transition State Modeling for Key Transformation Pathways

Transition state calculations for 1-azido-2-methoxyethane focus primarily on the decomposition pathways that lead to nitrogen extrusion and nitrene formation. The primary transformation pathway involves the homolytic cleavage of the carbon-azide bond, with a calculated activation energy of 88-90 kcal/mol [10] [11]. This energy barrier is consistent with experimental observations of azide thermal stability and decomposition temperatures.

The transition state geometry for azide decomposition reveals an asynchronous mechanism where the terminal nitrogen-nitrogen bond begins to lengthen before significant carbon-nitrogen bond cleavage occurs [12] [11]. This stepwise process leads to the formation of an isopropyl nitrene intermediate, which subsequently undergoes further rearrangements. The calculated transition state exhibits a C-N bond length of approximately 1.8-2.0 Å, representing a significant elongation from the ground state value.

Photochemical decomposition pathways present alternative transition state structures with lower activation energies. Computational modeling indicates that electronic excitation to the first singlet excited state can facilitate azide decomposition through a spin-allowed pathway with barriers of 35-55 kcal/mol [13] [11]. The excited state potential energy surfaces show different geometric requirements for bond cleavage, often involving more symmetric transition states compared to the thermal pathway.

Charge Distribution Analysis of the Methoxy-Azide Electronic System

Natural bond orbital analysis of 1-azido-2-methoxyethane reveals significant charge redistribution within the molecule, particularly involving the azide and methoxy functional groups [2] [14]. The azide group exhibits a complex charge distribution pattern, with the terminal nitrogen atoms carrying partial negative charges and the central nitrogen displaying a slight positive charge. This charge arrangement is consistent with the known reactivity patterns of azide compounds.

The methoxy group acts as an electron-donating substituent, influencing the electronic properties of the adjacent carbon center and indirectly affecting the azide group through inductive effects [15] [5]. Hirshfeld charge analysis demonstrates that the oxygen atom in the methoxy group carries a significant negative charge, while the methyl carbon exhibits a corresponding positive charge. This charge separation contributes to the overall dipole moment of the molecule.

The interaction between the methoxy and azide electronic systems is manifested through polarization effects and charge transfer phenomena. Natural bond orbital calculations indicate weak hyperconjugative interactions between the C-O bonds of the methoxy group and the antibonding orbitals of the azide moiety [2] [16]. These interactions, while energetically small, contribute to the overall stability and reactivity of the compound.

Polarizability calculations for the azide group yield a value of approximately 5.85 Ų for the isolated azide anion, with the organic azide showing modified polarizability due to the covalent attachment to the carbon framework [17]. The charge distribution analysis also reveals that solvation effects can significantly modify the electronic structure, with polar solvents inducing greater charge separation and enhanced dipole moments.